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Compound of Interest

Compound Name: 1-(Benzyloxy)-4-iodobenzene

Cat. No.: B010812 Get Quote

Introduction to a Key Synthetic Intermediate
1-(Benzyloxy)-4-iodobenzene, also known by its IUPAC name 1-iodo-4-

(phenylmethoxy)benzene, is a bifunctional organic compound that serves as a cornerstone in

multi-step organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two key

moieties. The benzyl ether group provides a robust protecting group for a phenolic oxygen,

stable to a wide array of non-reductive conditions, which can be selectively removed in later

synthetic stages via hydrogenolysis. Concurrently, the iodo-substituent on the aromatic ring

acts as a highly effective leaving group, positioning the molecule as a prime electrophilic

partner in cross-coupling chemistry. The high reactivity of the C(sp²)–I bond allows for selective

transformations under mild conditions, often preserving other, less reactive C–Br or C–Cl bonds

within the same molecule.[2] This guide will elucidate the core properties and synthetic utility of

this valuable reagent.

Physicochemical and Safety Profile
1-(Benzyloxy)-4-iodobenzene is typically a white to pale amber crystalline solid at room

temperature.[3][4] Its key physical and chemical identifiers are summarized below for quick

reference.

Table 1: Core Physicochemical Properties of 1-(Benzyloxy)-4-iodobenzene
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Property Value Source(s)

CAS Number 19578-68-8 [1][5][6]

Molecular Formula C₁₃H₁₁IO [1][6]

Molecular Weight 310.13 g/mol [1][5]

IUPAC Name
1-iodo-4-

(phenylmethoxy)benzene
[1]

Appearance
White to pale amber

solid/crystal
[3][4]

Melting Point 55.0 - 64.0 °C [3][4][6]

SMILES
C1=CC=C(C=C1)COC2=CC=

C(C=C2)I
[1]

InChI Key
MPWFGAWFTAZWKZ-

UHFFFAOYSA-N
[1][6]

Safety and Handling
This compound should be handled with appropriate care in a laboratory setting. According to

the Globally Harmonized System (GHS), it is classified as a skin, eye, and respiratory irritant.[1]

[5]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN

EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing).[1][5]

Always handle this chemical in a well-ventilated fume hood, wearing standard personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Store in a

cool, dry, dark place away from incompatible materials like strong oxidizing agents.[5][7]
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Spectroscopic Characterization
Definitive identification and purity assessment of 1-(Benzyloxy)-4-iodobenzene relies on

standard spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for both

the benzyl and the 4-iodophenyl moieties.[9]

δ 7.51-7.63 (m, 2H): Aromatic protons ortho to the iodine atom.

δ 7.29-7.48 (m, 5H): Protons of the benzyl group's phenyl ring.

δ 6.69-6.84 (m, 2H): Aromatic protons ortho to the benzyloxy group.

δ 5.04 (s, 2H): Methylene protons (-O-CH₂-Ph) of the benzyl group.[9]

¹³C NMR (100.6 MHz, CDCl₃): The carbon spectrum provides further structural confirmation.

[9]

δ 158.7: Quaternary carbon attached to the benzyloxy group.

δ 138.3: Aromatic carbons ortho to the iodine.

δ 136.6: Quaternary carbon of the benzyl ring.

δ 128.7, 128.2, 127.5: Aromatic carbons of the benzyl ring.

δ 117.3: Aromatic carbons ortho to the benzyloxy group.

δ 83.1, 83.2: Quaternary carbon attached to iodine.

δ 70.1: Methylene carbon (-O-CH₂-Ph).[9]

Infrared (IR) Spectroscopy: The IR spectrum displays key vibrational modes.

3100-3000 cm⁻¹: Aromatic C-H stretching.[10]

2975-2850 cm⁻¹: Aliphatic C-H stretching from the methylene bridge.[10]
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~1600, 1500-1400 cm⁻¹: Aromatic C=C ring stretching vibrations.[11]

~1100-1000 cm⁻¹: Strong C-I stretching vibration.[10]

~900-800 cm⁻¹: A strong C-H out-of-plane bending band characteristic of 1,4-disubstituted

(para) benzene rings.[11]

Synthesis and Preparation
While commercially available, 1-(benzyloxy)-4-iodobenzene can be readily synthesized in the

laboratory. A common and reliable method is the Williamson ether synthesis, which involves the

reaction of 4-iodophenol with benzyl bromide or benzyl chloride in the presence of a mild base,

such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or

dimethylformamide (DMF). The base deprotonates the phenol to form the more nucleophilic

phenoxide, which then displaces the halide on the benzyl group in an Sₙ2 reaction.

Chemical Reactivity and Synthetic Applications
The primary synthetic value of 1-(benzyloxy)-4-iodobenzene lies in the reactivity of its carbon-

iodine bond, making it an excellent substrate for metal-catalyzed cross-coupling reactions. The

C–I bond is the weakest among the aryl halides, leading to a high rate of oxidative addition to

the metal catalyst (typically palladium), which is the rate-determining step in many catalytic

cycles.[2]

Suzuki-Miyaura Coupling: C–C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon

bonds, particularly biaryl structures.[12] 1-(Benzyloxy)-4-iodobenzene couples efficiently with

a wide range of aryl- and vinylboronic acids or esters.

General Reaction Scheme:

where Ar-I is 1-(benzyloxy)-4-iodobenzene.
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Field-Proven Protocol: Suzuki-Miyaura Coupling

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 1-(benzyloxy)-4-iodobenzene (1.0 equiv), the desired boronic acid (1.2-1.5

equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%) or a

combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand.

Solvent Addition: Add a degassed solvent system, commonly a mixture like dioxane/water or

toluene/ethanol/water. The presence of water is often crucial for activating the boronic acid.

Reaction Execution: Heat the mixture with vigorous stirring to the target temperature

(typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with

an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer

over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column

chromatography on silica gel.

Sonogashira Coupling: C–C Alkyne Formation
The Sonogashira coupling is an exceptionally reliable method for linking terminal alkynes to

aryl halides, providing access to substituted alkynes that are precursors to many

pharmaceuticals and organic materials.[2] The reaction is co-catalyzed by palladium and a

copper(I) salt, typically copper(I) iodide.[2][13]

General Reaction Scheme:
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Field-Proven Protocol: Sonogashira Coupling

Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-(benzyloxy)-4-
iodobenzene (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such

as THF or DMF.

Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the

copper(I) co-catalyst (CuI, 1-5 mol%), and a degassed amine base (e.g., triethylamine or

diisopropylamine, 2.0-3.0 equiv), which also acts as a solvent.

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C).

The high reactivity of the aryl iodide often allows for mild conditions.[2] Monitor for

completion by TLC or GC-MS.

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and

extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic

layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash

column chromatography.

Buchwald-Hartwig Amination: C–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are

prevalent in pharmaceuticals.[14] This palladium-catalyzed reaction couples aryl halides with

primary or secondary amines.[14][15] The choice of a sterically hindered phosphine ligand is

critical for achieving high yields, especially with less reactive amines.[15]

General Reaction Scheme:
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Reactor Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a

palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or

BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LHMDS).

Reagent Addition: Add 1-(benzyloxy)-4-iodobenzene (1.0 equiv) and the amine coupling

partner (1.1-1.2 equiv).

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature

(typically 80-110 °C) with stirring. Monitor the reaction's progress by LC-MS or GC-MS.

Workup and Purification: After cooling, quench the reaction by carefully adding water. Extract

the product into an organic solvent (e.g., ethyl acetate), wash the organic phase with brine,

dry over Na₂SO₄, and concentrate. The crude product is then purified via silica gel

chromatography.

Conclusion
1-(Benzyloxy)-4-iodobenzene is a quintessential building block in the toolbox of the modern

synthetic chemist. Its well-defined physicochemical properties, predictable spectroscopic

signature, and, most importantly, the high reactivity of its C–I bond make it an exemplary

substrate for constructing C–C and C–N bonds via robust and versatile cross-coupling

methodologies. The strategic placement of the benzyl ether allows for the protection of a

phenolic hydroxyl group while these critical bond-forming reactions are performed, adding

another layer of synthetic utility. The protocols and mechanistic insights provided herein serve

as a practical guide for researchers aiming to incorporate this powerful intermediate into their

synthetic strategies for drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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